tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound that features a pyrrolidine ring and a pyridine ring. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity .
Preparation Methods
The synthesis of tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via a mixed anhydride method . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds.
Chemical Reactions Analysis
tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate: This compound has a methoxy group instead of a mercapto group, which affects its reactivity and biological activity.
tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: This compound has a methylcarbamoyl group, which can influence its solubility and interaction with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H22N2O2S |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
tert-butyl 2-(5-methyl-6-sulfanylidene-1H-pyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2S/c1-10-8-11(9-16-13(10)20)12-6-5-7-17(12)14(18)19-15(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,16,20) |
InChI Key |
DBVBFTOTSIKYSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CNC1=S)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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